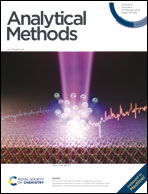Chemical identification of cannabinoids in street marijuana samples using electrospray ionization FT-ICR mass spectrometry†
Analytical Methods Pub Date: 2015-01-02 DOI: 10.1039/C4AY02355B
Abstract
The Cannabis sativa L. plant is a species rich in a variety of cannabinoid compounds and Δ9-tetrahydrocannabinol (Δ9-THC) has been reported as a main psychotropic substance. In this study, electrospray ionization (ESI), coupled with Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS), was used in order to perform a direct and fast analysis of street marijuana samples. ESI(−)-FT-ICR MS detected 21 cannabinoid species in the deprotonated form, [M − H]−. Other species were detected in regions of m/z 600–800 and 800–1000, corresponding to dimers and trimers of cannabinoids. In addition, ESI(−) was better able to analyze the chemical profile of terpenophenolic species (CcHhOo) than ESI(+). ESI(+)-FT-ICR MS detected the presence of adulterants such as cocaine, lidocaine, and nicotine. Finally, the sensitivity of fast blue B colorimetric testing was also evaluated and the results were compared to the ESI(−)FT-ICR MS data.

Recommended Literature
- [1] Diastereoselective route to the tetrahydropyranoid core of the polyketide herbicide herboxidiene
- [2] A dynamic synchrotron X-ray imaging study of effective temperature in a vibrated granular medium†
- [3] Optimization of non-natural nucleotides for selective incorporation opposite damaged DNA
- [4] Organotin speciation using fast flow glow discharge mass spectrometry†
- [5] Biological applications of xeno nucleic acids
- [6] Contents list
- [7] Synthesis and electroluminescent property of novel europium complexes with oxadiazole substituted 1,10-phenanthroline and 2,2′-bipyridine ligands†
- [8] Artificial membranes with selective nanochannels for protein transport
- [9] Assessment of theoretical prediction of the NMR shielding tensor of 195PtClxBr6−x2− complexes by DFT calculations: experimental and computational results†
- [10] Mixed (5-AVA)xMA1−xPbI3−y(BF4)y perovskites enhance the photovoltaic performance of hole-conductor-free printable mesoscopic solar cells†










